molecular formula C9H12O3 B13507990 3-(Furan-2-yl)-2,2-dimethylpropanoic acid

3-(Furan-2-yl)-2,2-dimethylpropanoic acid

Cat. No.: B13507990
M. Wt: 168.19 g/mol
InChI Key: ZOCIVIITJHTYCK-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its furan ring attached to a propanoic acid moiety with two methyl groups at the alpha position. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by decarboxylation. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The intermediate product is then subjected to acid hydrolysis to yield the final compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of triflic acid (CF3SO3H) as a catalyst in the hydroarylation of furan derivatives has been reported to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Furan-2-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the two methyl groups at the alpha position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it more effective in certain applications compared to similar compounds .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-(furan-2-yl)-2,2-dimethylpropanoic acid

InChI

InChI=1S/C9H12O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11)

InChI Key

ZOCIVIITJHTYCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CO1)C(=O)O

Origin of Product

United States

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